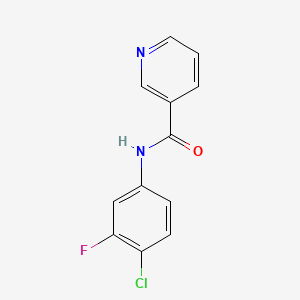![molecular formula C19H24N8 B12245526 6-[5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine](/img/structure/B12245526.png)
6-[5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a pyrrolo[3,4-c]pyrrole system, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
The synthesis of 6-[5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
6-[5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the pyrimidine and pyrrolo[3,4-c]pyrrole rings .
Scientific Research Applications
6-[5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 6-[5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can inhibit or activate biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 6-[5-(4,6-dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine include other pyrimidine and pyrrolo[3,4-c]pyrrole derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological activities. Examples include:
- 4,6-dimethylpyrimidin-2-yl derivatives
- Pyrrolo[3,4-c]pyrrole derivatives with different alkyl or aryl groups .
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C19H24N8 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-[5-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethylpurine |
InChI |
InChI=1S/C19H24N8/c1-4-25-11-22-16-17(25)20-10-21-18(16)26-6-14-8-27(9-15(14)7-26)19-23-12(2)5-13(3)24-19/h5,10-11,14-15H,4,6-9H2,1-3H3 |
InChI Key |
FCHJOPDFUAGWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC(=CC(=N5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B12245447.png)

![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12245456.png)
![3-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-cyclopropyl-1,2-oxazole](/img/structure/B12245462.png)
![5-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(propan-2-yloxy)pyridine](/img/structure/B12245474.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12245478.png)
![2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline](/img/structure/B12245486.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12245490.png)
![2-cyclopropyl-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide](/img/structure/B12245499.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B12245502.png)
![2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12245507.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12245517.png)
![4-Cyclobutyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12245521.png)
![6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12245523.png)
